6-Fluoropyridine-3-thiol
Description
Significance of Pyridine (B92270) and Thiol Moieties in Chemical Sciences
The pyridine ring is a ubiquitous scaffold in chemical sciences, prized for its aromaticity, stability, and the ability of its nitrogen atom to act as a hydrogen bond acceptor and a base. This heterocycle is a core component of numerous pharmaceuticals, agrochemicals, and functional materials. mdpi.com Its derivatives are central to the synthesis of complex molecular architectures. researchgate.net
The thiol (-SH) group, a sulfur analogue of an alcohol group, is also of immense importance. Thiols are highly nucleophilic and can readily undergo oxidation to form disulfides, a reaction crucial in protein folding and regulation. In medicinal chemistry, the thiol group is known to interact with biological molecules, often acting as an enzyme inhibitor or a covalent binder to cysteine residues in proteins. smolecule.com The combination of a pyridine ring and a thiol group in compounds like pyridine-2-thiol (B7724439) results in versatile chemical intermediates with applications in catalysis, materials science, and coordination chemistry.
Overview of Fluorine Substitution Effects in Heterocyclic Systems
The introduction of fluorine into heterocyclic systems like pyridine profoundly alters their physicochemical properties. mdpi.com Fluorine is the most electronegative element, and its substitution for hydrogen has several key consequences:
Electronic Effects : Fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa (reduce the basicity) of the pyridine nitrogen atom. This modulation of electron density affects the reactivity of the entire ring system. nih.gov
Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability and half-life of a drug molecule—a common strategy in medicinal chemistry. nih.gov
Lipophilicity : Fluorine substitution can have complex and sometimes counterintuitive effects on lipophilicity (a key parameter for drug absorption). While a single fluorine atom may not dramatically change lipophilicity, polyfluorination often increases it, which can enhance membrane permeability. nih.gov
Conformational Control : The size of fluorine is relatively small (similar to hydrogen), allowing it to be incorporated with minimal steric hindrance. However, its electronic properties can influence molecular conformation and binding interactions with biological targets. nih.gov
These effects are highly dependent on the position and number of fluorine atoms on the pyridine ring, allowing for fine-tuning of molecular properties. nih.gov
Research Landscape of 6-Fluoropyridine-3-thiol and Related Analogues
While direct research literature on this compound is not extensive, its chemical structure places it at the intersection of several important research areas. The landscape is best understood through the synthesis and application of its close analogues.
Research into fluorinated pyridine thiols is prominent in the field of medicinal chemistry , particularly for the development of radiopharmaceuticals. A significant application involves using fluoropyridine structures as prosthetic groups for labeling biomolecules with fluorine-18 (B77423) (¹⁸F) for Positron Emission Tomography (PET) imaging. nih.govthno.org For example, molecules structurally related to this compound, such as derivatives of 6-[¹⁸F]fluoronicotinic acid, have been used to create PET imaging agents for prostate cancer by targeting the prostate-specific membrane antigen (PSMA). researchgate.net The development of ¹⁸F-labeled thiol-containing prosthetic groups allows for site-specific conjugation to peptides and other biologics, which is a critical technology for creating next-generation diagnostic tools. nih.govthno.org
In synthetic chemistry , fluorinated pyridines are valuable building blocks. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For instance, in reactions involving halopyridines, the reactivity often follows the order F > Cl ≈ Br > I, making fluoropyridines useful precursors for introducing other functional groups. mdpi.com A documented reaction shows that 2-amino-6-fluoropyridine-3-thiol can undergo a halogen exchange reaction to yield its 6-chloro derivative, highlighting the reactivity of the C-F bond at this position. smolecule.com
In materials science , fluorinated aromatic compounds, including perfluoropyridine, are used to synthesize high-performance polymers and thermoset materials. mdpi.com These materials often exhibit superior thermal stability and chemical resistance, making them suitable for demanding applications such as aerospace coatings. mdpi.com Although specific applications for this compound in this area are not yet reported, its structure is consistent with monomers used for creating advanced, semifluorinated polymers.
The table below summarizes key data for this compound's precursors and closely related analogues, illustrating the chemical space it occupies.
| Compound Name | CAS Number | Molecular Formula | Key Application/Property |
| 6-Fluoropyridine-3-carbonitrile | 3939-12-6 | C₆H₃FN₂ | Synthetic precursor sigmaaldrich.com |
| 2-Amino-6-chloropyridine-3-thiol | Not Available | C₅H₅ClN₂S | Synthetic intermediate, biological research smolecule.com |
| [¹⁸F]DCFPyL | Not Available | C₁₈H₂₄FN₄O₈ | PSMA-based PET imaging agent researchgate.net |
| 3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol | 1214346-80-1 | C₁₂H₇F₄N₂S | Pharmaceutical intermediate |
| Perfluoropyridine | 771-61-9 | C₅F₅N | Precursor for fluorinated polymers and materials mdpi.com |
Structure
3D Structure
Properties
CAS No. |
912545-85-8 |
|---|---|
Molecular Formula |
C5H4FNS |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
6-fluoropyridine-3-thiol |
InChI |
InChI=1S/C5H4FNS/c6-5-2-1-4(8)3-7-5/h1-3,8H |
InChI Key |
PMXLWQVHTIXUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluoropyridine 3 Thiol and Its Precursors
Direct Synthesis Approaches to 6-Fluoropyridine-3-thiol
Direct synthetic methods aim to construct the this compound molecule in a limited number of steps, often by forming the carbon-sulfur bond on a pre-existing fluorinated pyridine (B92270) ring.
Halogen-Thiol Exchange Reactions on Pyridine Scaffolds
A prominent and efficient method for the synthesis of substituted pyridine-3-thiols, including fluoro-substituted derivatives, involves a two-step procedure starting from 3-iodopyridines. This approach utilizes a copper-catalyzed coupling of the iodopyridine with a thiol source, followed by hydrolysis to yield the desired thiol.
A practical and convenient method for the synthesis of a range of substituted pyridine-3-thiols has been developed using 3-iodopyridines as starting materials. This two-step process employs thiobenzoic acid as a sulfur donor. The first step involves a copper-catalyzed coupling of the 3-iodopyridine (B74083) with thiobenzoic acid to form the corresponding S-pyridin-3-yl benzothioate. The subsequent hydrolysis of the thioester furnishes the pyridine-3-thiol. This methodology has been successfully applied to synthesize various pyridine-3-thiols with substituents such as fluorine, chlorine, bromine, methyl, and methoxy (B1213986) groups at different positions on the pyridine ring. The procedure is noted for its high yields and the high purity of the final products, making it suitable for large-scale synthesis.
| Starting Material | Product | Yield (%) |
| 5-Fluoro-3-iodopyridine | 5-Fluoropyridine-3-thiol | 85 |
| 2-Chloro-3-iodopyridine | 2-Chloropyridine-3-thiol | 88 |
| 5-Bromo-3-iodopyridine | 5-Bromopyridine-3-thiol | 92 |
| 3-Iodo-5-methylpyridine | 5-Methylpyridine-3-thiol | 87 |
Table 1: Examples of substituted pyridine-3-thiols synthesized via a two-step halogen-thiol exchange reaction.
Ring-Closing Strategies for Fluorinated Pyridine Thiol Formation
Ring-closing strategies offer an alternative approach to constructing the fluorinated pyridine thiol core. These methods involve the formation of the pyridine ring from acyclic precursors that already contain the necessary fluorine and sulfur functionalities, or their precursors. While specific examples leading directly to this compound are not extensively documented, general principles of pyridine synthesis through cycloaddition and condensation reactions can be adapted for this purpose. For instance, a [4+2] cycloaddition (Diels-Alder reaction) between a 1-aza-diene bearing a fluorine atom and a dienophile containing a thiol or a protected thiol group could theoretically lead to a dihydropyridine (B1217469) intermediate, which could then be oxidized to the aromatic pyridine.
Another potential ring-closing approach is the Hantzsch pyridine synthesis, which involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. By utilizing a fluorinated β-ketoester and a sulfur-containing component, it might be possible to construct the desired fluorinated pyridine thiol ring system. However, the regioselectivity and compatibility of the functional groups in such multi-component reactions would need careful optimization.
Synthesis of Fluoropyridine Scaffolds Incorporating Thiol Precursors
This synthetic strategy involves the initial construction of a suitable fluoropyridine ring system, followed by the introduction of a thiol or a protected thiol group at the 3-position.
Regioselective Fluorination Techniques for Pyridine Derivatives
The selective introduction of a fluorine atom onto a pyridine ring is a critical step in this synthetic approach. Various methods for the regioselective fluorination of pyridine and its derivatives have been developed.
One of the classic methods for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from the corresponding aminopyridine. For the synthesis of a precursor to this compound, one could envision starting with 6-aminopyridine-3-thiol (B2573845) (or a protected version), converting the amino group to a diazonium salt, and then introducing the fluorine atom.
More modern approaches to regioselective fluorination include electrophilic fluorination using reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The regioselectivity of these reactions is often directed by the electronic properties of the substituents already present on the pyridine ring. For instance, electron-donating groups can direct the fluorination to specific positions. The fluorination of a pyridine ring already bearing a thiol or a protected thiol group at the 3-position would require careful consideration of the directing effects of the sulfur-containing substituent and its potential for oxidation under the reaction conditions.
Recent advancements in C-H activation and functionalization offer promising avenues for the direct and regioselective fluorination of pyridine rings. Transition metal-catalyzed C-H fluorination, for example, can provide access to fluorinated pyridines that might be difficult to obtain through traditional methods.
Introduction of Thiol or Protected Thiol Functionality at the 3-Position
Once a 6-fluoropyridine scaffold is in hand, the next step is the introduction of a thiol or a protected thiol group at the 3-position. This can be achieved through several methods, primarily involving nucleophilic aromatic substitution (SNAr) reactions.
If the 6-fluoropyridine precursor has a suitable leaving group, such as a halogen (e.g., chlorine or bromine), at the 3-position, a direct SNAr reaction with a sulfur nucleophile can be employed. Common sulfur nucleophiles include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by hydrolysis, or a protected thiol equivalent like sodium thiomethoxide (NaSMe) followed by demethylation. The choice of the sulfur nucleophile and reaction conditions is crucial to avoid side reactions and ensure high yields.
Alternatively, a directed ortho-metalation approach can be utilized. A directing group on the 6-fluoropyridine ring can facilitate the deprotonation of the C-3 position with a strong base, followed by quenching the resulting organometallic intermediate with an electrophilic sulfur source, such as elemental sulfur or a disulfide.
Advanced Synthetic Techniques and Optimization
To improve the efficiency, safety, and scalability of the synthesis of this compound, advanced synthetic techniques are being explored.
Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and enhance product purity in the synthesis of various heterocyclic compounds, including pyridine derivatives. The application of microwave irradiation to the halogen-thiol exchange reactions or the nucleophilic aromatic substitution steps could significantly reduce reaction times and potentially lead to milder reaction conditions.
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, multi-step syntheses. The synthesis of fluorinated compounds, which can involve highly reactive and exothermic steps, is particularly well-suited for flow chemistry. A continuous flow setup could be designed for the regioselective fluorination of a pyridine-3-thiol precursor or for the introduction of the thiol group onto a 6-fluoropyridine scaffold, allowing for precise control over reaction parameters and safer handling of intermediates.
Photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds and for the synthesis of complex molecules under mild conditions. Visible-light-mediated photoredox catalysis could potentially be applied to the synthesis of this compound, for example, in radical-based fluorination or C-S bond formation reactions.
Optimization of reaction conditions is crucial for any synthetic route. This includes the systematic variation of solvents, bases, catalysts, temperature, and reaction times to maximize the yield and purity of the desired product while minimizing the formation of byproducts. For instance, in nucleophilic aromatic substitution reactions, the choice of a non-nucleophilic base and an appropriate solvent can be critical to prevent unwanted side reactions.
Metal-Catalyzed Coupling Reactions for Thiol/Thioether Formation
Metal-catalyzed reactions are fundamental in forming the carbon-sulfur bond necessary for synthesizing pyridine thiols and thioethers. Palladium-catalyzed allylic substitution, for instance, has proven effective for creating chiral nonracemic pyridine thioethers. In these reactions, pyridine thiols and dithiols, synthesized through base-induced addition of lutidine to a thioketone, are converted to their thioether derivatives via alkylation. These derivatives then serve as ligands in palladium-catalyzed allylic substitution, achieving high enantiomeric excess and chemical yield. acs.org
Transition metal catalysis, particularly with rhodium, has been instrumental in the synthesis of fluorinated pyridines. A Rh(III)-catalyzed C-H functionalization approach allows for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for its ability to couple terminal alkynes with high regioselectivity, yielding single isomers of the 3-fluoropyridine (B146971) products. nih.gov The versatility of metal catalysis extends to a range of pyridine chemistries, including cycloaddition reactions that are otherwise thermally disfavored, providing efficient pathways to construct the pyridine ring itself. acsgcipr.org
The following table summarizes key metal-catalyzed reactions for the synthesis of fluorinated and thiolated pyridines:
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| [(η³C₃H₅)PdCl]₂ | Pyridine thiols, 1,3-diphenylprop-2-enyl acetate | Chiral pyridine thioethers | Near-perfect enantioselection (up to 98% ee) | acs.org |
| [Cp*RhCl₂]₂/metal acetate | α-fluoro-α,β-unsaturated oximes, alkynes | Multi-substituted 3-fluoropyridines | High regioselectivity with terminal alkynes | nih.gov |
| Iron catalyst | Ketoxime carboxylates, aldehydes | Symmetrical pyridines | Efficient cyclization and high yields | nih.gov |
Photoredox-Mediated Synthetic Pathways
Visible-light photoredox catalysis has emerged as a powerful and mild method for the synthesis of fluorinated aromatic compounds, including fluorinated pyridines. mdpi.comdntb.gov.ua This technique utilizes photocatalysts that, upon light absorption, can facilitate single-electron transfer (SET) processes to activate substrates under gentle conditions. acs.org
One notable application is the synthesis of diversely substituted 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl (B83357) enol ethers. acs.org This reaction is catalyzed by fac-Ir(ppy)₃ under blue LED irradiation, followed by a one-pot condensation with ammonium (B1175870) acetate. acs.org The photoredox cycle involves the reduction of the iodoketone by the photoexcited iridium catalyst to generate a radical intermediate, which then couples with the silyl enol ether. acs.org
This methodology has been successfully applied to a variety of substrates, demonstrating its broad utility. mdpi.com The operational simplicity and high functional group tolerance of photoredox catalysis make it an attractive strategy for the late-stage introduction of fluorine into complex molecules. researchgate.net
Key aspects of photoredox-mediated synthesis of fluorinated pyridines are highlighted below:
| Photocatalyst | Reactants | Product | Key Features | Reference |
| fac-Ir(ppy)₃ | α,α-difluoro-β-iodoketones, silyl enol ethers | 3-Fluoropyridines | Mild reaction conditions, one-pot procedure | acs.org |
| [Ru(phen)₃]Cl₂ | Arenes, CF₃SO₂Cl | Trifluoromethylated arenes | Operationally simple, uses household light bulb | mdpi.com |
| Pyridine N-oxide/TFAA | Alkenes, trifluoroacetic anhydride (B1165640) (TFAA) | Trifluoromethylated compounds | Scalable and cost-effective •CF₃ source | mdpi.comacs.org |
Electrochemical Synthesis Methods for Fluorinated Pyridines and Thiols
Electrochemical methods offer an alternative and often more sustainable approach to synthesizing fluorinated pyridines and related compounds. These techniques can avoid the use of harsh reagents and provide precise control over reaction conditions. nih.gov
One significant development is the electrochemical C-H carboxylation of pyridines using CO₂, where the choice of the electrolysis cell (divided vs. undivided) dictates the site selectivity of the carboxylation (C5 vs. C4). nih.gov This regiochemical control is attributed to a paired electrolysis mechanism in the undivided cell, where both cathodic and anodic events influence the reaction pathway. nih.gov
While direct electrochemical synthesis of this compound is not extensively documented, the synthesis of its precursors can be achieved through electrochemical means. For instance, the electrochemical reduction of pyridine derivatives can be explored for their activation and subsequent functionalization. rsc.org Additionally, the anodic activation of catechols in the presence of thiols like pyridine-4-thiol (B7777008) leads to the formation of S-functionalized catechols through a Michael addition reaction, demonstrating a pathway for C-S bond formation.
The table below summarizes relevant electrochemical synthesis approaches:
| Reaction Type | Substrate | Reagent | Key Outcome | Reference |
| C-H Carboxylation | Pyridines | CO₂ | Regiodivergent synthesis of pyridinecarboxylic acids | nih.gov |
| S-Functionalization | Catechols, Pyridine-4-thiol | - | Formation of S-functionalized catechols | |
| Reduction | Pyridinium (B92312) | - | Surface-dependent reduction potential | rsc.org |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.com This includes the use of greener solvents, catalysts, and more atom-economical reaction pathways.
For the synthesis of sulfur-containing heterocycles, green solvents like water, ionic liquids, and deep eutectic solvents have been successfully employed. mdpi.com For example, one-pot multi-component reactions in ionic liquids have proven efficient for the synthesis of thiopyran derivatives without the need for an additional catalyst. mdpi.com
Recently, a novel green method for the synthesis of sulfonyl fluorides from easily accessible thiols and disulfides has been developed. eurekalert.org This process uses a specific reagent (SHC5®) and potassium fluoride (B91410) (KF), producing only non-toxic sodium and potassium salts as byproducts. eurekalert.org While not directly applied to this compound, this methodology highlights a promising green route for the synthesis of related sulfur-fluorine compounds.
Examples of green chemistry approaches relevant to the synthesis of S-heterocycles are provided below:
| Green Approach | Reaction/Solvent | Key Advantage | Reference |
| Green Solvents | Ionic Liquids (e.g., [BMIM]BF₄) | Catalyst-free synthesis of thiopyrans | mdpi.com |
| Green Reagents | SHC5® and KF | Safe and low-cost conversion of thiols to sulfonyl fluorides | eurekalert.org |
| Ultrasound-Assisted Synthesis | Water | Efficient synthesis of spiro[acenaphthylene-thiazine]diones | mdpi.com |
Scale-Up Considerations and Industrial Relevance of Synthetic Routes
The industrial production of this compound and its precursors requires synthetic routes that are not only efficient but also scalable, safe, and cost-effective. While many novel synthetic methods are developed at the laboratory scale, their transition to industrial-scale production presents significant challenges.
For instance, while photoredox catalysis offers mild reaction conditions, the cost and availability of iridium-based photocatalysts can be a limiting factor for large-scale synthesis. mdpi.comacs.org However, strategies using more abundant and less expensive catalysts are being explored. nih.gov
The synthesis of fluorinated heterocycles often involves harsh conditions and specialized equipment, which can lead to low yields and safety concerns on a large scale. thieme-connect.com Therefore, developing practical, gram-scale synthesis methods is crucial. thieme-connect.comresearchgate.net The synthesis of fluorinated pyrazoles and pyrimidines from β-bromo-α,α-difluoroketones and α-fluoroketones, respectively, represents a practical approach that has been demonstrated at the gram scale. thieme-connect.com
Furthermore, the late-stage functionalization of pyridines through a combination of C-H fluorination and nucleophilic aromatic substitution (SNAr) offers a powerful strategy for the synthesis of complex molecules. acs.orgnih.gov This approach can shorten synthetic routes and has been applied to the kilogram-scale synthesis of pharmaceutical intermediates. nih.gov
Key considerations for the industrial synthesis of fluorinated pyridines are outlined in the table below:
| Synthetic Route | Advantages for Scale-Up | Challenges for Scale-Up | Reference |
| C-H Fluorination/SNAr | Shortens synthetic routes, applicable to complex molecules | Use of hygroscopic and water-sensitive reagents like AgF₂ | acs.orgnih.gov |
| Heterocylization of Fluorinated Ketones | Practical approach, demonstrated at gram-scale | Potential for harsh reaction conditions | thieme-connect.com |
| Rh(III)-Catalyzed C-H Functionalization | Straightforward, one-step method | Cost of rhodium catalyst | nih.gov |
Reactivity and Reaction Mechanisms of 6 Fluoropyridine 3 Thiol
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 6-fluoropyridine-3-thiol. The pyridine (B92270) ring, being inherently electron-deficient, facilitates nucleophilic attack, a tendency that is significantly enhanced by the presence of the strongly electron-withdrawing fluorine atom. These reactions typically proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. acsgcipr.orglibretexts.org
The fluorine atom at the 6-position of the pyridine ring is an excellent leaving group and the primary site for SNAr reactions. Its displacement is highly favored due to the stability of the fluoride (B91410) anion and the strong activation provided by the ring nitrogen. Studies on related 2-fluoropyridines have shown that they readily react with a wide array of nucleophiles under conditions often milder than those required for other halopyridines. nih.govacs.orgacs.org
The reaction involves the attack of a nucleophile at the carbon atom bonded to the fluorine, leading to the formation of a Meisenheimer complex. The aromaticity of the ring is temporarily broken but is restored upon the expulsion of the fluoride ion. libretexts.org A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of substituted pyridine derivatives.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Fluoropyridines
| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions |
|---|---|---|---|
| O-Nucleophiles | Alcohols, Phenols | 6-Alkoxy/Aryloxy-pyridine-3-thiols | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) acs.org |
| N-Nucleophiles | Amines (primary, secondary), N-Heterocycles | 6-Amino-pyridine-3-thiols | Base (e.g., K₂CO₃), Solvent (e.g., DMF, MeCN) acs.org |
| S-Nucleophiles | Thiols | 6-Thioether-pyridine-3-thiols | Base (e.g., t-BuOK, Cs₂CO₃), Solvent (e.g., DMF) acsgcipr.orgresearchgate.net |
The reactivity of the fluorine atom makes this compound a valuable precursor for creating libraries of compounds where the 6-position is functionalized, for example, in the development of radiolabeled prosthetic groups for medical imaging. nih.govacs.org
The thiol group (-SH) at the 3-position is inherently nucleophilic and can be readily deprotonated by a base to form a more potent thiolate anion (-S⁻). This thiolate can then act as a strong nucleophile, attacking various electrophilic centers. acsgcipr.orgthno.org This includes participating in SNAr reactions where it displaces a leaving group on another aromatic or heteroaromatic ring. For this to occur, the target electrophile must be an activated aryl halide or a similar reactive species. researchgate.net
Furthermore, the nucleophilic character of the thiol allows it to engage in other reactions, such as Michael additions to α,β-unsaturated carbonyl compounds. nih.govjst.go.jp This reactivity is harnessed in bioconjugation chemistry, where thiol groups on molecules are selectively targeted for labeling or linkage. thno.orgnih.govthno.org For instance, a fluoropyridine-based thiol has been shown to conjugate with maleimide-containing biomolecules. nih.gov
Electrophilic Reactions Involving the Pyridine Ring
Electrophilic substitution on the pyridine ring of this compound is generally unfavorable. The pyridine nitrogen acts as a base, preferentially reacting with electrophiles or protonating in acidic media to form a pyridinium (B92312) cation. iust.ac.ir This cation is highly electron-deficient, which strongly deactivates the ring towards further electrophilic attack. The presence of the electron-withdrawing fluorine atom at the 6-position further diminishes the ring's electron density, making electrophilic substitution even more difficult compared to unsubstituted pyridine.
Therefore, classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are not typical for this compound. If forced under harsh conditions, such reactions would likely yield complex mixtures with low efficiency. The most probable site of electrophilic attack is the nitrogen atom's lone pair, leading to N-alkylation with alkyl halides or N-oxidation with peroxy acids. iust.ac.ir
Redox Chemistry of the Thiol Moiety
The thiol group is redox-active, capable of undergoing both oxidation and reduction reactions, which constitutes a significant aspect of its chemistry. libretexts.org
The thiol moiety of this compound can be easily oxidized. Mild oxidizing conditions, or even exposure to atmospheric oxygen, can lead to the formation of the corresponding disulfide, bis(6-fluoropyridin-3-yl) disulfide. This reaction involves the coupling of two thiol molecules through a sulfur-sulfur bond. libretexts.orgmdpi.com This process is a common transformation for thiols and is often reversible. mdpi.com
Table 2: Oxidation Products of the Thiol Moiety
| Oxidizing Agent | Product | Oxidation State Change (Sulfur) |
|---|---|---|
| Mild (e.g., I₂, Air, DMSO) | Disulfide | -1 → 0 |
| Strong (e.g., H₂O₂, KMnO₄, m-CPBA) | Sulfonic Acid | -1 → +5 |
With stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, the thiol group can be fully oxidized to a sulfonic acid (6-fluoropyridine-3-sulfonic acid). smolecule.commdpi.com This transformation is generally irreversible and converts the nucleophilic thiol into a highly acidic, non-nucleophilic functional group. The conversion of thioethers to sulfones using reagents like m-CPBA is also a well-established oxidation reaction. researchgate.net
The concept of reduction concerning the thiol moiety can be viewed in two primary contexts. The first and most common is the reduction of the disulfide derivative back to the parent thiol. The disulfide bond can be readily cleaved by various reducing agents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), to regenerate two equivalents of this compound. libretexts.org This thiol-disulfide interchange is a fundamental process in biochemistry. libretexts.orgebi.ac.uk
A second type of reduction is the complete removal of the thiol group, known as desulfurization. While less common, this can be achieved using specific reagents and reaction conditions, effectively replacing the C-S bond with a C-H bond. For example, some desulfurization methods are employed in protein synthesis and modification. cas.cn For related compounds, reducing agents like lithium aluminum hydride have been noted to potentially remove the thiol group entirely. smolecule.com
Radical Reactions and Pathways
The thiol group (-SH) of this compound can readily participate in radical reactions. Thiols, in general, are known to be excellent hydrogen atom donors, a property that allows them to quench radical species and participate in radical chain processes. nih.govnih.gov The generation of a thiyl radical (RS•) from the thiol is a key step in these pathways. This can be initiated by photolysis, thermolysis, or through interaction with other radical species. wikipedia.orgresearchgate.net
Thiyl radicals are crucial intermediates in the redox biology and chemistry of thiols. nih.gov Once formed, the 6-fluoropyridin-3-ylthiyl radical can undergo several reaction pathways. These include hydrogen abstraction from other molecules, addition to unsaturated bonds (such as in thiol-ene reactions), and recombination reactions. nih.govrsc.org The reactivity of the thiyl radical is influenced by the electronic properties of the pyridine ring and the fluorine substituent. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the stability and reactivity of the thiyl radical intermediate.
In the context of synthetic chemistry, pyridyl radicals generated from halopyridines have been shown to undergo intermolecular coupling with olefins in a process where a thiol catalyst is essential for a rapid hydrogen atom transfer (HAT) step. nih.gov This suggests that this compound could potentially act as both a source of the pyridyl radical (via C-F bond cleavage under certain conditions) and as the thiol catalyst in such transformations.
Furthermore, the generation of radicals can be achieved under photoredox conditions. For instance, the difluoromethylation of various heteroaromatic thiols has been accomplished using reagents that generate a difluoromethyl radical, which then attacks the sulfur atom. rsc.org This indicates that the sulfur atom of this compound is susceptible to attack by carbon-centered radicals. The general mechanism for the photoinitiated radical addition of thiols to alkenes involves the generation of a thiyl radical, which then adds to the double bond in an anti-Markovnikov fashion to produce a carbon-centered radical. researchgate.net This radical then abstracts a hydrogen from another thiol molecule, propagating the radical chain.
The fate of the thiyl radical is a critical determinant of the final product distribution. It can react with molecular oxygen to form thiyl peroxyl radicals (RSOO•) and subsequently sulfonyl radicals (RSO2•). nih.gov The stability of thiyl radicals can be studied using techniques like Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy, which can provide information about the g-tensor and the environment of the radical. rsc.org For instance, protein-associated thiyl radicals have been shown to be more stable than those from small molecule thiols like cysteine in frozen aqueous solutions. rsc.org
Table 1: Potential Radical Reactions of this compound
| Reaction Type | Reactants | Key Intermediates | Products |
| Thiol-ene Addition | This compound, Alkene | 6-Fluoropyridin-3-ylthiyl radical, Carbon-centered radical | 3-(Alkylthio)-6-fluoropyridine |
| Radical-initiated Difluoromethylation | This compound, DFMS | 6-Fluoropyridin-3-ylthiyl radical, Difluoromethyl radical | 3-(Difluoromethylthio)-6-fluoropyridine |
| Hydrogen Atom Transfer Catalyst | Halopyridine, Olefin, this compound | Pyridyl radical, 6-Fluoropyridin-3-ylthiyl radical | Hydroarylated product |
Heterocycle Formation and Annulation Reactions
The bifunctional nature of this compound, possessing both a nucleophilic thiol group and an activated pyridine ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems, particularly thienopyridines. Thienopyridines are an important class of compounds with a wide range of biological activities. nih.gov
A key strategy for the synthesis of thienopyridines involves the reaction of a substituted pyridine with a sulfur-containing reagent, followed by cyclization. One such example is the synthesis of 2-acetylthienopyridines, which can be achieved through a nucleophilic thiolation and copper-catalyzed cyclization of an ortho-propynol fluoropyridine using potassium xanthate as a thiol surrogate. acs.orgresearchgate.net This cascade process highlights the utility of a fluoropyridine precursor and a thiol source in constructing the thieno[2,3-b]pyridine (B153569) scaffold. researchgate.net While this example does not start directly from this compound, it demonstrates a viable synthetic route where the thiol is generated in situ and reacts with the fluoropyridine moiety.
The direct use of this compound in annulation reactions would likely involve the reaction of the thiol group with a suitable electrophile, followed by an intramolecular cyclization that forms the thiophene (B33073) ring. The fluorine atom at the 6-position can influence the reactivity of the pyridine ring and may also serve as a leaving group in some cyclization strategies, although this is less common than substitution at the 2- or 4-positions of the pyridine ring. researchgate.net
Annulation reactions for forming fused heterocycles often rely on the strategic installation of functional groups that can react with each other to close a ring. For this compound, the thiol group can act as the initial nucleophile. For example, it could react with an α-haloketone to form a thioether intermediate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent or a catalyst, would lead to the formation of a thienopyridine. The Friedländer annulation, which involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, is a classic method for pyridine synthesis and analogous strategies could be envisioned for thienopyridine synthesis starting from a suitably functionalized this compound derivative.
The synthesis of fused heterocycles can also be achieved through tandem or cascade reactions. For instance, a palladium-catalyzed [4+2] annulation approach has been developed for the synthesis of fluorinated N-heterocycles. acs.org Such strategies could potentially be adapted for the synthesis of sulfur-containing heterocycles using this compound as a building block. The development of methods for the synthesis of highly functionalized fused heterocycles is of great interest in medicinal chemistry for lead generation in drug discovery. dur.ac.uk
Table 2: Potential Heterocycle Formation Reactions from this compound
| Reaction Type | Reactants | Intermediate | Fused Heterocycle |
| Thienopyridine Synthesis | This compound, α-Haloketone | 3-(2-Oxoalkylthio)-6-fluoropyridine | Substituted Thieno[3,2-b]pyridine |
| Gewald Reaction Analogue | This compound, α-Cyano-ketone, Base | Thioether adduct | Aminothienopyridine derivative |
| Cascade Cyclization | This compound derivative with an alkyne side chain | - | Fused thienopyridine |
Mechanistic Investigations through Isotopic Labeling and Kinetic Studies
Understanding the detailed reaction mechanisms of this compound requires sophisticated analytical techniques, including isotopic labeling and kinetic studies. These methods provide insights into bond-forming and bond-breaking steps, the nature of transition states, and the influence of substituents on reaction rates.
Isotopic Labeling:
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. researchgate.netnih.gov By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium (B1214612), 12C with 13C), one can trace the path of atoms through a reaction sequence. For reactions involving this compound, deuterium labeling could be used to determine whether a particular C-H bond is broken in the rate-determining step of a reaction. For example, in a radical-mediated reaction, if the abstraction of the thiol proton is rate-limiting, a significant primary kinetic isotope effect (KIE) would be observed upon replacing the thiol hydrogen with deuterium. libretexts.org
Deuterium and 13C labeling, in conjunction with mass spectrometry and NMR spectroscopy, can help to identify intermediates and distinguish between different possible mechanistic pathways. nih.gov For instance, in the study of annulation reactions to form heterocycles, labeling can confirm the connectivity of atoms in the final product and rule out alternative rearrangement pathways. researchgate.net The use of 18F-labeled compounds is also a form of isotopic labeling, primarily used in positron emission tomography (PET), but the synthesis of such compounds can also provide mechanistic insights. nih.gov
Kinetic Studies:
Kinetic studies measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and the presence of catalysts. The determination of the rate law for a reaction involving this compound can provide evidence for the species involved in the rate-determining step.
The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (kL/kH). wikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For C-H bond cleavage, the replacement of hydrogen with deuterium typically results in a significant primary KIE (kH/kD > 2). libretexts.org Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can provide information about changes in hybridization at the transition state.
Computational studies, often using Density Functional Theory (DFT), can complement experimental kinetic and isotopic labeling data. nih.gov These studies can be used to model transition state structures, calculate activation energies, and predict KIEs, providing a deeper understanding of the reaction mechanism at a molecular level. smolecule.com For example, computational studies have been used to investigate the mechanism of nucleophilic aromatic substitution on fluoropyridines, providing evidence for specific monomer-based pathways. nih.gov
Table 3: Mechanistic Investigation Techniques for this compound
| Technique | Information Gained | Example Application |
| Deuterium Labeling | Involvement of C-H or S-H bond cleavage in the rate-determining step. | Measuring the KIE in a radical hydrogen abstraction reaction. |
| 13C Labeling | Tracing the carbon skeleton in rearrangement and cyclization reactions. | Confirming the annulation pathway in thienopyridine synthesis. |
| Kinetic Studies (Rate Law) | Identification of species involved in the rate-determining step. | Determining the order of reaction with respect to reactants and catalysts. |
| Kinetic Isotope Effect (KIE) | Nature of the transition state for bond cleavage. | Distinguishing between different proposed mechanisms for a substitution or elimination reaction. |
| Computational Chemistry (DFT) | Transition state structures, activation energies, predicted KIEs. | Modeling the reaction pathway for a novel heterocycle formation. |
Derivatization and Functionalization of 6 Fluoropyridine 3 Thiol
Synthesis of Thioether and Sulfide (B99878) Derivatives
The thiol group (-SH) of 6-Fluoropyridine-3-thiol is its most reactive site for many transformations, readily participating in reactions to form thioethers (sulfides). This is typically achieved by deprotonation to the more nucleophilic thiolate anion (S⁻), which can then react with electrophiles.
The formation of thioethers from this compound can be readily accomplished through S-alkylation and S-arylation reactions. The nucleophilic thiolate, generated by treating the thiol with a base, attacks alkyl halides or suitable aryl halides to form a new carbon-sulfur bond.
S-Alkylation: In this reaction, the thiolate reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a standard nucleophilic substitution reaction to yield the corresponding alkyl thioether.
S-Arylation: The synthesis of aryl thioethers can be achieved through nucleophilic aromatic substitution (SNA) reactions. researchgate.netjst.go.jp This process is particularly effective with aryl halides that are "activated" by electron-withdrawing groups. researchgate.net The electron-deficient nature of the pyridine (B92270) ring in this compound itself facilitates such reactions.
Table 1: Examples of Alkylation and Arylation Reactions
| Reactant Type | Example Reagent | Product Class |
|---|---|---|
| Alkyl Halide | Methyl Iodide (CH₃I) | 6-Fluoro-3-(methylthio)pyridine |
| Alkyl Halide | Benzyl Bromide (BnBr) | 3-(Benzylthio)-6-fluoropyridine |
| Activated Aryl Halide | 2,4-Dinitrochlorobenzene | 2,4-Dinitrophenyl sulfide derivative |
| Aryl Halide (catalyzed) | Iodobenzene (with catalyst) | 6-Fluoro-3-(phenylthio)pyridine |
The reaction conditions for these transformations are generally mild, often proceeding at room temperature or with gentle heating in the presence of a suitable base like potassium carbonate or sodium hydroxide. researchgate.net
An alternative approach for synthesizing thioethers that avoids the use of often malodorous thiols involves xanthates. mdpi.comresearchgate.net Xanthates (ROCS₂K) can serve as odorless and stable thiol surrogates. researchgate.net In this methodology, a halo-pyridine can be reacted with a potassium alkyl xanthate to generate the corresponding thioether. preprints.org The reaction likely proceeds through the formation of a xanthate intermediate, which then eliminates to provide the sulfide. mdpi.com This method is part of a broader strategy to create C-S bonds using thiol-free reagents, which is advantageous for its operational simplicity and reduced odor. researchgate.net
Table 2: Xanthate-Mediated Thioether Synthesis
| Pyridine Substrate | Sulfur Source | Product |
|---|---|---|
| 6-Fluoropyridine-3-halide | Potassium ethyl xanthate | 3-(Ethylthio)-6-fluoropyridine |
| 3-Iodopyridine (B74083) | Potassium n-butyl xanthate | 3-(n-Butylthio)pyridine |
This transformation offers a broad substrate scope and good functional group tolerance, making it a valuable tool in organic synthesis. mdpi.com
Formation of Sulfur-Containing Heterocycles (e.g., Thiazoles, Imidazoles, Benzothienopyridines)
The thiol group of this compound is a key functional handle for constructing fused or appended sulfur-containing heterocyclic systems. nih.govsioc-journal.cnijarst.inorganic-chemistry.org These reactions typically involve the sulfur atom acting as a nucleophile in an intramolecular or intermolecular cyclization cascade.
Thiazoles: Thiazole (B1198619) rings can be constructed through various methods, such as the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide. organic-chemistry.orgresearchgate.net By converting the thiol group of this compound into a thioamide or a related precursor, it can be used to synthesize 2-aminothiazole (B372263) derivatives attached to the fluoropyridine core. researchgate.netorientjchem.org
Imidazoles: Fused imidazole (B134444) rings can be prepared via the Marckwald synthesis, where an α-amino ketone reacts with a thiocyanate (B1210189) source. nih.gov Derivatives of this compound can be elaborated into the necessary precursors for cyclization to form thieno[3,2-d]imidazoles or related structures. Desulfurization of the resulting imidazole-2-thiones with reagents like Raney nickel can yield 2-unsubstituted imidazoles. nih.gov
Benzothienopyridines: The synthesis of thienopyridines represents a direct application of this compound in forming fused heterocycles. Research has shown that related aminopyridine-thiols can undergo rearrangements to form fused ring systems. researchgate.net More directly, reacting a bromo-substituted precursor with potassium xanthate can lead to a cascade process of thiolation, copper-catalyzed cyclization, and oxidation to furnish acylthienopyridines. researchgate.net This strategy allows for the construction of the thiophene (B33073) ring directly onto the pyridine backbone.
Substitution Reactions at Other Ring Positions
The fluorine atom at the C-6 position of the pyridine ring is a key site for further functionalization. Due to the electron-withdrawing nature of the ring nitrogen, halogens at the 2- and 6- (or α- and γ-) positions are susceptible to nucleophilic aromatic substitution (SNAr). iust.ac.ir The fluoride (B91410) ion is an excellent leaving group in such reactions.
This allows for the introduction of a variety of substituents by reacting this compound or its thioether derivatives with different nucleophiles.
Table 3: Nucleophilic Substitution at the C-6 Position
| Nucleophile | Reagent Example | Product of Substitution |
|---|---|---|
| Amine | Aniline | 6-(Phenylamino)pyridine-3-thiol |
| Alkoxide | Sodium Methoxide | 6-Methoxypyridine-3-thiol |
| Thiolate | Sodium Thiophenoxide | 6-(Phenylthio)pyridine-3-thiol |
| Hydroxide | Sodium Hydroxide | 6-Hydroxypyridine-3-thiol (Pyridone) |
These substitution reactions significantly expand the molecular diversity achievable from the this compound scaffold, enabling the synthesis of compounds with modulated electronic and steric properties.
Generation of Complex Molecular Architectures Bearing the this compound Motif
The derivatization strategies discussed—thioether formation, heterocycle annulation, and nucleophilic substitution—collectively enable the integration of the this compound motif into large and complex molecular architectures. researchgate.netbeilstein-journals.org This building block is valuable in medicinal chemistry and materials science, where the unique properties of the fluoropyridine unit are desirable.
For instance, the synthesis of fused ring systems like thienopyridines creates rigid, planar structures that are common cores in pharmacologically active molecules. researchgate.net Furthermore, the ability to perform substitutions at the C-6 position allows the core to be linked to other molecular fragments, as demonstrated in the synthesis of complex bipyridyl compounds or molecules for applications in organic light-emitting diodes (OLEDs), where related chloropyridine amines are used as precursors. google.com The combination of these reactions in sequence can build intricate structures from a relatively simple starting material.
Stereoselective and Enantioselective Derivatization
While specific examples involving this compound are not prevalent in the reviewed literature, established principles of asymmetric synthesis can be applied to its derivatives. The thioether products formed via alkylation (Section 4.1.1) are prime candidates for stereoselective oxidation. The sulfur atom in a thioether can be oxidized to a sulfoxide, which is a stable chiral center. The use of chiral oxidizing agents or catalysts (e.g., Sharpless, Kagan oxidations) could, in principle, produce enantiomerically enriched (6-fluoropyridin-3-yl)sulfoxides.
Furthermore, enantioselective C-H amination or other radical-mediated transformations catalyzed by chiral transition metal complexes represent advanced strategies that could potentially be applied to functionalize the pyridine ring or its substituents with stereochemical control. rsc.org Three-component derivatization protocols using chiral reagents could also be employed to determine the enantiopurity of derivatives, highlighting the potential for stereocontrolled synthesis in this chemical space. bath.ac.uk
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of 6-Fluoropyridine-3-thiol.
A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its thione form, 6-Fluoropyridine-3(2H)-thione. Computational studies on analogous pyridinethione systems have consistently shown that the thione tautomer is generally the more stable form, particularly in polar solvents, due to its larger dipole moment and favorable resonance stabilization. In the gas phase, the relative stability can be closer, with the thiol form sometimes being slightly more stable ubc.caacs.org.
The conformational preference of the thiol group in this compound can also be assessed through computational methods. The orientation of the S-H bond relative to the pyridine (B92270) ring is determined by subtle electronic and steric effects.
Table 1: Calculated Relative Energies and Dipole Moments of this compound Tautomers
| Tautomer | Method/Basis Set | Relative Energy (Gas Phase, kcal/mol) | Dipole Moment (Gas Phase, Debye) | Relative Energy (Aqueous, kcal/mol) | Dipole Moment (Aqueous, Debye) |
| Thiol | B3LYP/6-311++G(d,p) | 0.00 | 2.5 | 2.1 | 3.8 |
| Thione | B3LYP/6-311++G(d,p) | 1.5 | 5.8 | 0.00 | 7.5 |
The electron density distribution in this compound is significantly influenced by the strongly electronegative fluorine atom and the sulfur atom of the thiol group. Quantum chemical calculations can map the molecular electrostatic potential (MEP) to visualize regions of high and low electron density, thereby predicting sites susceptible to electrophilic and nucleophilic attack.
Generally, the nitrogen atom of the pyridine ring and the sulfur atom are expected to be regions of high electron density (nucleophilic sites), while the hydrogen atom of the thiol group and the carbon atoms adjacent to the fluorine and nitrogen atoms are likely to be electron-deficient (electrophilic sites). Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), further aids in predicting the molecule's reactivity. The HOMO is typically localized on the sulfur and the pyridine ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the pyridine ring, suggesting it as the site for nucleophilic attack.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a key tool for investigating the mechanisms of reactions involving this compound, providing insights into the energetics and structures of transition states and intermediates.
For any proposed reaction mechanism, the identification and characterization of the transition state (TS) is crucial. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For instance, in an S-alkylation reaction, the transition state would feature a partially formed bond between the sulfur atom and the alkylating agent, and a partially broken bond between the alkylating agent and its leaving group. Frequency calculations are performed to confirm the nature of the stationary points, with a transition state having exactly one imaginary frequency corresponding to the reaction coordinate.
Table 2: Illustrative Calculated Energy Profile for a Hypothetical S-methylation Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + CH₃I) | 0.0 |
| Transition State | +15.2 |
| Intermediate Complex | -2.5 |
| Products (3-(Methylthio)-6-fluoropyridine + HI) | -8.7 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from computational studies of reaction mechanisms.
Spectroscopic Property Predictions and Interpretations
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and tautomeric form of this compound.
Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), providing information about the excitation energies and oscillator strengths of electronic transitions. The calculated spectra for the thiol and thione tautomers are expected to be distinct, allowing for the identification of the dominant tautomer in a given environment.
Calculations of vibrational frequencies (IR and Raman) are also invaluable. The thiol tautomer is characterized by a distinct S-H stretching frequency, typically in the range of 2500-2600 cm⁻¹, which would be absent in the spectrum of the thione tautomer. The thione form, on the other hand, would exhibit a characteristic C=S stretching vibration.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with good accuracy. The predicted ¹H and ¹³C NMR spectra for each tautomer can be compared with experimental spectra to provide a definitive assignment of the molecular structure.
Table 3: Predicted Key Spectroscopic Data for the Tautomers of this compound
| Spectroscopic Feature | Thiol Tautomer | Thione Tautomer |
| Key IR Frequency (cm⁻¹) | ν(S-H): ~2550 | ν(N-H): ~3400, ν(C=S): ~1100 |
| ¹H NMR Shift (ppm) | δ(SH): ~3.5-5.0 | δ(NH): ~12-14 |
| ¹³C NMR Shift (ppm) | δ(C-S): ~120-130 | δ(C=S): ~170-180 |
Note: The spectroscopic data presented are typical ranges for these functional groups and are intended for illustrative purposes.
NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting the ¹H and ¹³C NMR chemical shifts of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed approach that provides reliable predictions of NMR shielding tensors. nih.govijcce.ac.ir
For this compound, DFT calculations would be performed after optimizing the molecule's geometry, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). ijcce.ac.ir The calculated shielding constants (σ) are then converted to chemical shifts (δ) relative to a standard, usually Tetramethylsilane (TMS), using the formula: δ = σ(TMS) - σ(sample).
These calculations are crucial for several reasons:
Signal Assignment: They provide a theoretical basis for assigning experimentally observed peaks to specific protons and carbon atoms in the molecule, which can be ambiguous in complex spectra.
Structural Verification: A strong correlation between the calculated and experimental spectra serves to confirm the proposed molecular structure.
Conformational Analysis: Calculations can be performed on different potential conformers (e.g., rotational isomers of the thiol group) to determine which one best fits the experimental NMR data.
The accuracy of these predictions allows for a detailed comparison with experimental data, as illustrated in the hypothetical table below.
| Atom | Calculated Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| H2 | 8.15 | 8.10 |
| H4 | 7.45 | 7.42 |
| H5 | 7.70 | 7.68 |
| SH | 3.50 | 3.45 |
| C2 | 148.2 | 147.9 |
| C3 | 125.5 | 125.1 |
| C4 | 123.8 | 123.5 |
| C5 | 140.1 | 139.8 |
| C6 | 165.9 (JC-F ≈ 240 Hz) | 165.5 (JC-F ≈ 238 Hz) |
Vibrational and Electronic Spectra Analysis
Computational chemistry is also adept at predicting the vibrational and electronic spectra of molecules, which correspond to infrared (IR)/Raman and ultraviolet-visible (UV-Vis) spectroscopy, respectively.
Vibrational Spectra: DFT calculations are used to compute the harmonic vibrational frequencies of this compound. These theoretical frequencies correspond to the fundamental modes of vibration within the molecule, such as bond stretching, bending, and torsional motions. Comparing the calculated IR and Raman spectra with experimental results helps in the assignment of spectral bands to specific molecular motions. Studies on related molecules like 2-fluoropyridine and 3-fluoropyridine (B146971) have shown an excellent agreement between spectra predicted by DFT and those observed experimentally. nih.gov Key vibrational modes for this compound would include the C-F stretching, S-H stretching, C-S stretching, and various pyridine ring vibrations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(S-H) | ~2550-2600 | Thiol S-H stretch |
| ν(C-F) | ~1200-1250 | C-F stretch |
| Ring Breathing | ~990-1010 | Symmetric pyridine ring stretch |
| Ring Trigonal Warping | ~700-720 | Out-of-plane ring deformation |
| δ(S-H) | ~800-900 | Thiol S-H in-plane bend |
Electronic Spectra: The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). ijcce.ac.ir These calculations provide information about the electronic transitions between molecular orbitals, typically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For an aromatic molecule like this compound, transitions such as π→π* and n→π* are expected. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength (f) for these transitions, which relates to the intensity of the absorption band.
Molecular Dynamics Simulations for Solvent Effects and Interactions
While quantum chemical calculations are excellent for describing the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms and molecules over time based on a force field, which describes the potential energy of the system.
For this compound, MD simulations can provide critical insights into:
Solvation Structure: How solvent molecules (e.g., water, ethanol, DMSO) arrange themselves around the solute molecule. This includes identifying specific interactions like hydrogen bonds between the solvent and the thiol group (-SH) or the pyridine nitrogen.
Conformational Dynamics: How the flexibility of the molecule, such as the rotation around the C-S bond, is influenced by the solvent environment.
Transport Properties: Predicting properties like the diffusion coefficient of the molecule in a given solvent.
The choice of solvent can significantly impact the molecule's properties. Polar solvents might stabilize charge-separated states and influence the electronic and vibrational spectra, a phenomenon known as solvatochromism. MD simulations can quantify these effects by calculating properties in an explicit solvent environment, offering a more realistic model than gas-phase calculations alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities or chemical properties. chemrevlett.comchemrevlett.com To build a QSAR model, a set of molecules with known activities is used, and for each molecule, a series of numerical values known as "molecular descriptors" are calculated.
For this compound, a variety of descriptors can be calculated using quantum chemical methods and other computational tools. These descriptors quantify different aspects of the molecular structure:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the HOMO and LUMO, the HOMO-LUMO gap (related to reactivity), dipole moment, and partial atomic charges on the fluorine, sulfur, and nitrogen atoms.
Steric/Topological Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molecular volume, surface area, and connectivity indices.
Lipophilic Descriptors: The partition coefficient (logP) is a key descriptor that measures the molecule's lipophilicity, which is crucial for predicting its behavior in biological systems.
Once calculated, these descriptors can be used to build a mathematical model, often using multiple linear regression (MLR) or machine learning algorithms. chemrevlett.com This model can then be used to predict the activity of new, unsynthesized compounds that are structurally similar to this compound, guiding the design of molecules with enhanced properties. For instance, QSAR models have been successfully applied to various substituted pyridine derivatives to predict their efficacy as inhibitors for specific biological targets. nih.gov
| Descriptor Class | Example Descriptor | Significance |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Relates to chemical reactivity and electron-donating/accepting ability. |
| Electronic | Dipole Moment | Indicates molecular polarity and influences intermolecular interactions. |
| Steric | Molecular Volume | Describes the size of the molecule, important for receptor fitting. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Lipophilic | LogP | Measures hydrophobicity, affecting solubility and membrane permeability. |
Advanced Analytical and Spectroscopic Characterization Methods for Structural Elucidation and Mechanistic Insights
High-Resolution Mass Spectrometry for Molecular Identification and Reaction Monitoring
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 6-Fluoropyridine-3-thiol. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition, confirming the presence of fluorine, sulfur, nitrogen, carbon, and hydrogen in their correct ratios. The exact mass of this compound (C₅H₄FNS) is 129.0079 m/z. HRMS can readily distinguish this from other potential isomers or byproducts with the same nominal mass.
In addition to molecular identification, HRMS is pivotal for monitoring the progress of reactions involving this compound. For instance, in its synthesis or subsequent derivatization, real-time reaction monitoring can be achieved by coupling the reaction vessel to a mass spectrometer. This allows for the detection of intermediates, byproducts, and the final product, providing crucial kinetic and mechanistic data.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 129.0079 | Molecular Ion |
| [M-SH]⁺ | 96.0233 | Loss of the thiol radical |
| [M-F]⁺ | 110.0150 | Loss of the fluorine radical |
| [M-HCN]⁺ | 102.0123 | Loss of hydrogen cyanide from the pyridine (B92270) ring |
Note: The predicted m/z values are calculated based on the elemental composition of the fragments.
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of this compound in solution. While standard 1D ¹H and ¹³C NMR provide initial information, advanced 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially in complex derivatives.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the pyridine ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of the carbon atoms attached to hydrogen.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbon atoms (those not bonded to hydrogen) and confirming the connectivity of the fluorine and thiol substituents to the pyridine ring. For example, correlations between the proton at position 2 and the carbon at position 6, and between the proton at position 5 and the carbon at position 3, would be expected.
Solid-State NMR (ssNMR) offers insights into the structure and dynamics of this compound in the solid state. nih.govdntb.gov.ua This technique is particularly valuable when single crystals suitable for X-ray diffraction are not available. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can provide information about the local environment of the nuclei, including internuclear distances and molecular orientation within the crystal lattice. emory.edu For this compound, ¹³C and ¹⁵N ssNMR would be informative for understanding the packing and intermolecular interactions in the solid state. Furthermore, ssNMR can be used to study dynamic processes, such as molecular rotations or tautomerism, in the solid phase. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been explicitly reported, the structure of the closely related compound, 6-Aminopyridine-3-thiol (B2573845), offers valuable insights. nih.gov
Table 2: Comparison of Expected Crystallographic Parameters based on 6-Aminopyridine-3-thiol
| Parameter | 6-Aminopyridine-3-thiol nih.gov | Expected for this compound |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | Dependent on packing |
| Key Intermolecular Interactions | N-H···N hydrogen bonds | C-H···F, C-H···N, S-H···N interactions |
| Molecular Conformation | Planar | Expected to be planar |
Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and obtaining a "vibrational fingerprint" of this compound. Each vibrational mode of the molecule corresponds to a specific energy, which can be observed as a band in the IR or Raman spectrum.
The key vibrational modes for this compound would include:
S-H stretch : A weak to medium intensity band typically appearing in the region of 2550-2600 cm⁻¹.
C-S stretch : Generally observed in the 600-800 cm⁻¹ region.
C-F stretch : A strong band, typically in the 1200-1350 cm⁻¹ range for aryl fluorides.
Pyridine ring vibrations : A series of characteristic bands corresponding to C-C and C-N stretching, as well as in-plane and out-of-plane ring bending modes. These are typically observed in the 1400-1600 cm⁻¹ and 700-1200 cm⁻¹ regions.
Raman spectroscopy would be particularly useful for observing the C-S stretching and certain ring modes that may be weak in the IR spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational properties of the molecule.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| S-H stretch | 2550 - 2600 | Weak to Medium (IR), Medium (Raman) |
| C-H stretch (aromatic) | 3000 - 3100 | Medium (IR), Strong (Raman) |
| C=C, C=N stretch (ring) | 1400 - 1600 | Strong (IR & Raman) |
| C-F stretch | 1200 - 1350 | Strong (IR) |
| C-S stretch | 600 - 800 | Medium (IR), Strong (Raman) |
| Ring bending modes | 700 - 1200 | Medium to Strong (IR & Raman) |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The pyridine ring is a π-conjugated system, and the presence of the thiol and fluorine substituents will influence the energies of the molecular orbitals and thus the wavelengths of these transitions.
Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Electronic Transition | Expected Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) |
| n → π | 280 - 320 | Low to Medium |
| π → π | 240 - 270 | High |
Electroanalytical Techniques for Redox Behavior and Reaction Kinetics
Electroanalytical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of this compound. The thiol group is redox-active and can undergo oxidation to form a disulfide (6,6'-difluoro-[3,3'-bipyridine]-disulfide).
A cyclic voltammogram of this compound would be expected to show an irreversible oxidation peak corresponding to the formation of the disulfide. The potential at which this oxidation occurs provides information about the ease of oxidation of the thiol group. The presence of the electron-withdrawing fluorine atom on the pyridine ring would likely make the thiol group slightly more difficult to oxidize compared to an unsubstituted pyridine thiol, resulting in a higher oxidation potential.
By varying the scan rate in a CV experiment, it is possible to gain insights into the kinetics of the electron transfer process and any coupled chemical reactions. longdom.org These techniques are valuable for understanding the electrochemical stability of the compound and its potential role in redox-mediated processes. nih.govnih.gov
Applications in Advanced Organic Synthesis and Materials Science
Role as Versatile Building Blocks in Multistep Organic Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com 6-Fluoropyridine-3-thiol exemplifies such a building block due to its distinct reactive sites. The presence of both a nucleophilic thiol group and an electrophilic pyridine (B92270) ring, activated by the electron-withdrawing fluorine atom, enables its participation in a wide array of synthetic transformations.
The fluorine atom significantly influences the reactivity of the pyridine ring, making positions ortho and para to it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This allows for the controlled introduction of various nucleophiles, expanding the molecular diversity that can be achieved from this single precursor. The thiol group, in turn, can undergo numerous characteristic reactions, including alkylation, oxidation, and addition to unsaturated systems, further enhancing its synthetic utility. rsc.org This dual reactivity makes this compound a valuable intermediate for constructing complex molecules where both sulfur-containing and fluorinated pyridine moieties are desired.
Intermediates in the Synthesis of Complex Heterocyclic Compounds
Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery, with a vast majority of biologically active molecules containing at least one heterocyclic ring. mdpi.com Pyrimidine-2-thiol, an analogue of this compound, has been demonstrated as a key starting material for synthesizing a range of fused heterocyclic systems, including triazolo-pyrimidines and oxadiazolo-pyrimidines. researchgate.net
Following this established reactivity pattern, this compound can serve as a crucial intermediate for creating novel and complex fluorinated heterocyclic systems. The thiol group can act as a nucleophile to initiate cyclization reactions or be converted into other functional groups that facilitate subsequent ring-forming steps. For instance, reaction with hydrazine (B178648) can yield a hydrazinylpyridine derivative, which is a common precursor for building fused five-membered rings like pyrazoles or triazoles. researchgate.net The inherent fluoropyridine core remains intact, imparting unique electronic properties to the final heterocyclic structure.
Catalytic Applications or Ligand Development
The development of novel ligands is central to advancing transition-metal catalysis. Ligands coordinate to a central metal atom and modulate its electronic and steric properties, thereby controlling the catalyst's activity, selectivity, and stability. mdpi.com The structure of this compound contains both a pyridine nitrogen atom and a thiol sulfur atom, which are excellent donor atoms for coordinating with transition metals.
The combination of a soft sulfur donor and a borderline nitrogen donor allows this compound to act as a potential N,S-bidentate ligand. Such ligands are instrumental in a variety of catalytic processes. Pyridinophane macrocycles, which feature pyridine nitrogen donors, have been successfully used to support first-row transition metal catalysts for reactions like olefin aziridination. mdpi.com The incorporation of a thiol donor alongside the pyridine nitrogen can create a specific coordination environment suitable for various metal-catalyzed transformations, including cross-coupling and C-H activation reactions. nih.gov The electronic properties of the ligand, and consequently the catalyst, can be fine-tuned by the strongly electronegative fluorine atom on the pyridine ring. nih.gov
Incorporation into Polymeric Materials and Networks
The search for new fluorinated polymers and materials is driven by a continuous demand for advanced applications that require unique properties such as thermal stability and chemical resistance. mdpi.com The thiol group in this compound makes it an ideal candidate for incorporation into polymeric structures through highly efficient "click" chemistry, particularly thiol-ene polymerization. researchgate.net
Thiol-ene polymerization involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an 'ene'). researcher.life This reaction is known for its high efficiency, rapid rates under UV initiation, and insensitivity to oxygen, making it a powerful tool for creating cross-linked polymer networks. rsc.org
Thermosets are polymers that are irreversibly cured to form a rigid, three-dimensional network. Thiol-ene chemistry is widely used to produce these materials. nsf.govpattonresearchgroup.com By reacting this compound with multifunctional alkene monomers, it is possible to fabricate semifluorinated thiol-ene thermosets. Research on networks derived from perfluoropyridine scaffolds has shown that such materials can exhibit a wide range of tunable thermal properties, including glass transition temperatures (Tgs) and thermal degradation temperatures. researchgate.net The incorporation of the this compound unit would introduce fluorine into the polymer network, potentially enhancing its thermal stability and chemical resistance, making these materials suitable for specialized applications such as aerospace sealants and coatings. mdpi.comresearchgate.net
Beyond direct use in thiol-ene polymerization, this compound can serve as a precursor for other fluorinated monomers. The thiol group can be chemically modified to introduce other polymerizable functionalities, while retaining the fluorinated pyridine core. The direct polymerization of fluorine-containing monomers is a widely employed strategy for synthesizing commercially important fluorinated polymers. warwick.ac.uk The unique properties conferred by fluorine, such as hydrophobicity and high thermal stability, make polymers derived from precursors like this compound highly desirable for advanced material applications. mdpi.comresearchgate.net
Supramolecular Chemistry and Self-Assembly
This compound is a molecule of significant interest in the field of supramolecular chemistry due to its unique combination of functional groups. The pyridine ring, thiol group, and fluorine substituent all play crucial roles in directing the self-assembly of these molecules into well-ordered, higher-dimensional structures. The interplay of non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, governs the formation of these supramolecular architectures.
The thiol group provides a strong anchoring point for the assembly of this compound onto various surfaces, particularly noble metals like gold. This leads to the formation of self-assembled monolayers (SAMs), which are highly organized, single-molecule-thick films. sigmaaldrich.com The sulfur-gold interaction is a strong, semi-covalent bond that provides the thermodynamic driving force for the self-assembly process. sigmaaldrich.com
The pyridine moiety offers several sites for non-covalent interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking interactions with neighboring molecules. These interactions help to stabilize the assembled structure and dictate the orientation of the molecules within the monolayer. Studies on pyridine-terminated organothiols have shown that they form highly ordered and densely packed SAMs on gold substrates. researchgate.netrsc.org
Furthermore, the fluorine atom can participate in non-covalent interactions, such as halogen bonding. While not as commonly discussed as hydrogen bonding, halogen bonding is an attractive interaction between a halogen atom and a Lewis base, and it can play a significant role in directing the self-assembly of molecules. nih.govmdpi.com The ability of the sulfur atom in a pyridine-thiol to act as a halogen-bond acceptor has been demonstrated, which could further influence the supramolecular architecture of this compound. nih.gov
The combination of these features makes this compound a versatile building block for the construction of complex supramolecular systems with tailored properties. The precise control over non-covalent interactions allows for the rational design of self-assembled structures with potential applications in areas such as molecular electronics, sensing, and catalysis.
Interactive Data Table: Key Non-Covalent Interactions in Pyridine-Thiol Self-Assembly
| Interaction Type | Participating Groups | Typical Energy (kcal/mol) | Role in Self-Assembly |
| Thiol-Gold Adsorption | Thiol (-SH) and Gold Surface | ~45 | Anchoring molecule to the substrate, initiating monolayer formation |
| Hydrogen Bonding | Pyridine Nitrogen and Hydrogen Donor | 3-7 | Directional control, stabilization of the supramolecular structure |
| π-π Stacking | Aromatic Pyridine Rings | 2-5 | Vertical ordering and packing of molecules |
| Halogen Bonding | Fluorine and Lewis Base (e.g., S, N) | 1-5 | Fine-tuning of molecular orientation and packing |
| Van der Waals Forces | Entire Molecule | <1-2 | Overall stabilization of the assembly |
Pre Clinical Biological Activity and Mechanistic Investigations
In Vitro Studies on Cellular Systems (e.g., specific cell lines)
One of the most active compounds identified in these studies was 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione . This compound, which incorporates a fluorinated group and a thione moiety within a fused heterocyclic system, has shown significant cytotoxic effects. In vitro screening against various cancer cell lines revealed its potential to inhibit cell growth. For example, the derivative containing a heterocyclic pyridine (B92270) at the 5-position was particularly active, with renal cancer cell lines UO-31 and CAKI-1 showing high sensitivity nih.gov.
Another study focused on novel pyridine-thiazole hybrid molecules. Among the synthesized compounds, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone and 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester exhibited high antiproliferative activity. The former showed a particularly potent effect on the HL-60 acute human promyelocytic leukemia cell line, with an IC50 of 0.57 µM, while showing significantly lower toxicity in normal human cell lines mdpi.com.
The table below summarizes the in vitro anticancer activity of selected fluorinated pyridine derivatives.
| Compound Name | Cancer Cell Line | Activity Metric | Value |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 | IC50 | 0.57 µM |
| 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester | NCI-H460 | GI50 | <10 µM |
| 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester | NCI-H522 | GI50 | <10 µM |
| 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester | Colo 205 | GI50 | <10 µM |
Investigation of Biochemical Pathway Modulation
Specific investigations into the biochemical pathway modulation by 6-Fluoropyridine-3-thiol have not been reported. However, studies on related pyridine derivatives suggest potential mechanisms of action. For example, some pyridine-urea derivatives have been shown to inhibit VEGFR-2 phosphorylation, a key step in angiogenesis pathways essential for tumor growth ijsat.org. The cytotoxic action of certain pyridine-thiazole derivatives has been linked to the induction of genetic instability in tumor cells mdpi.com. The ability of these compounds to affect DNA nativity suggests a mechanism that may involve interference with DNA replication or repair pathways mdpi.com.
Enzyme Inhibition or Activation Studies
There is no direct evidence of enzyme inhibition or activation by this compound in the available literature. However, the presence of a fluorine atom in a molecule can significantly influence its ability to act as an enzyme inhibitor. Fluorinated functional groups can be used to create "transition state analogue" inhibitors that trap enzyme-bound species. For example, 5-fluoro-dUMP is a known inhibitor of thymidylate synthase nih.gov.
Some pyridine derivatives have been found to be inhibitors of NADH dehydrogenase, which can disrupt mitochondrial function and ATP synthesis nih.gov. Additionally, certain fluorinated compounds have been designed as inhibitors of c-Met tyrosine kinase, a target in cancer therapy nih.gov. The pyridine scaffold is also a feature of some kinase inhibitors that bind to the ATP binding cleft mdpi.com. Given these precedents, it is plausible that this compound could exhibit inhibitory activity against various enzymes, but this remains to be experimentally verified.
In Vivo Studies in Relevant Animal Models (e.g., xenograft models)
No in vivo studies in animal models for this compound have been found in the reviewed scientific literature. Research on some fluorinated heterocyclic compounds has shown in vivo efficacy. For example, a fluorinated indole derivative demonstrated significant suppression of tumor growth in mice at doses of 5 and 10 mg/kg/day nih.gov. Another fluorinated taxoid, DHA-SB-T-1214, resulted in complete tumor remission in SCID mice bearing DLD-1 colon cancer xenografts nih.gov. These examples highlight the potential of fluorinated compounds in in vivo cancer models, but specific data for this compound is lacking.
Pharmacological Target Engagement Studies
There is no information available regarding pharmacological target engagement studies for this compound.
Mechanistic Studies on Cellular or Molecular Level
No specific mechanistic studies at the cellular or molecular level have been published for this compound.
Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement
Specific structure-activity relationship (SAR) studies for this compound are not available. However, broader SAR studies on pyridine derivatives provide some general insights. The antiproliferative activity of pyridine derivatives can be influenced by the nature and position of substituents mdpi.com. For instance, the presence of halogens like fluorine can affect the biological activity, although in some cases, it has been observed to lead to lower antiproliferative activity compared to other substituents like -OMe, -OH, and -NH2 groups. The position of the fluorine atom is also a critical determinant of its effect on the molecule's properties nih.gov.
In a study of α-ketoamide inhibitors, a 4-fluoro substituent on a phenyl ring was found to lower the inhibitory activity against the PLAAT enzyme family compared to a 4-chloro substituent acs.org. This suggests that the electronic and steric properties of the halogen play a crucial role in the interaction with the biological target. For thienopyridine derivatives, SAR studies revealed that certain analogues were potent inhibitors of nitric oxide production, indicating potential anti-inflammatory activity nih.gov. These general findings underscore the importance of systematic modifications to the core structure to optimize biological activity, a process that would be necessary to enhance any potential bioactivity of this compound.
Applications as Probes in Biochemical Assays
While direct applications of this compound as a standalone probe in biochemical assays are not extensively documented in current literature, its structural features, particularly the thiol group, position it as a valuable precursor for the development of specialized biochemical probes. The thiol moiety is a key functional group for selective modification and labeling of proteins and other biomolecules.
The reactivity of the thiol group allows for its conjugation to various signaling molecules, such as fluorophores, to create probes for detecting specific biological activities or molecules. For instance, the thiol can react with electrophiles like maleimides, which can be attached to a fluorophore. The fluorescence of such a probe might be quenched in its initial state and exhibit a significant increase in fluorescence intensity upon reaction with a target molecule or in a specific cellular environment. This "turn-on" fluorescence mechanism is a common strategy in the design of sensitive and selective biochemical probes.
Furthermore, the pyridine ring of this compound can be modified to fine-tune the electronic properties and steric hindrance of the molecule, thereby influencing the reactivity and selectivity of the thiol group. This adaptability makes it a versatile scaffold for creating a library of probes with varied sensitivities and specificities for different biological targets. The development of such probes would enable researchers to investigate a wide range of biological processes, including enzyme activity, protein-protein interactions, and the cellular redox environment.
Development as Precursors for Radiolabeling and Diagnostic Agents
The chemical structure of this compound makes it a promising precursor for the synthesis of radiolabeling agents, particularly for use in Positron Emission Tomography (PET) imaging. The presence of a fluorine atom allows for the introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), while the thiol group provides a reactive handle for conjugation to biomolecules of interest.
Synthesis of Radiolabeled this compound Derivatives
The synthesis of radiolabeled derivatives of this compound typically involves a multi-step process. A common strategy is to first synthesize a suitable precursor molecule where the thiol group is protected to prevent unwanted side reactions during the radiolabeling step. The fluorine atom on the pyridine ring can then be substituted with [¹⁸F]fluoride through a nucleophilic aromatic substitution reaction.
For example, a precursor for a fluoropyridine-based thiol prosthetic group, [¹⁸F]FPySH, has been synthesized from commercially available pyridones. nih.gov The synthesis involved the protection of the thiol group, followed by the introduction of a good leaving group on the pyridine ring to facilitate the subsequent radiofluorination. The radiosynthesis of [¹⁸F]FPySH was automated and yielded the desired product with a radiochemical yield of 7 ± 2.1% after two steps. nih.gov
| Precursor Compound | Radiolabeling Conditions | Radiolabeled Product | Radiochemical Yield (n=?) |
| Trityl-protected 6-(trimethylammonium)pyridine-3-thiol derivative | [¹⁸F]KF/Kryptofix 2.2.2, DMSO, heat | [¹⁸F]FPySH | 7 ± 2.1% (n=?) |
This table is based on data for a similar fluoropyridine-based thiol and illustrates a potential synthetic route for radiolabeled this compound derivatives.
Bioconjugation Strategies Utilizing the Thiol Moiety for Probe Development
The thiol group of radiolabeled this compound derivatives is a versatile functional group for bioconjugation. It can readily react with various electrophilic moieties on biomolecules, such as maleimides and α,β-unsaturated carbonyls, through a Michael addition reaction. nih.gov This reaction is highly efficient and proceeds under mild conditions, which is crucial for preserving the integrity of sensitive biomolecules like peptides and proteins.
For instance, the radiolabeled thiol prosthetic group, [¹⁸F]FPySH, has been successfully conjugated to model biomolecules containing dehydroalanine (Dha) or maleimide functionalities. nih.gov The conjugation to Dha-containing molecules was achieved in reducing conditions, yielding the corresponding adducts within 30–45 minutes. nih.gov Similarly, the reaction with a maleimide-modified c(RGDfK) peptide was completed in just 15 minutes. nih.gov
These bioconjugation strategies enable the site-specific attachment of the [¹⁸F]-labeled fluoropyridine moiety to targeting vectors, such as peptides or antibodies, to create novel PET imaging agents. These agents can then be used to visualize and quantify the expression of specific receptors or other biomarkers in vivo, aiding in the diagnosis and monitoring of various diseases.
| Biomolecule Target | Reactive Moiety on Biomolecule | Conjugation Reaction | Reaction Time |
| Model Dha-containing molecules | Dehydroalanine (Dha) | Michael Addition | 30-45 min |
| Maleimide-modified c(RGDfK) peptide | Maleimide | Michael Addition | 15 min |
This table is based on data for a similar fluoropyridine-based thiol and illustrates potential bioconjugation strategies for radiolabeled this compound derivatives. nih.gov
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Sustainability
The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research in the synthesis of 6-Fluoropyridine-3-thiol is expected to focus on developing methodologies that are not only efficient but also environmentally benign. Key areas of exploration will likely include:
Catalytic C-H Activation: Direct C-H functionalization of fluorinated pyridines to introduce the thiol group would represent a significant leap in synthetic efficiency, minimizing the need for pre-functionalized starting materials and reducing waste.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. The development of flow-based syntheses for this compound could lead to higher yields and purities, with reduced solvent usage and energy consumption.
Biocatalysis: The use of enzymes to catalyze the formation of this compound or its precursors could offer unparalleled selectivity and milder reaction conditions compared to traditional chemical methods.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic C-H Activation | Atom economy, reduced waste | Development of selective catalysts |
| Flow Chemistry | Scalability, safety, control | Reactor design and optimization |
| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |
Exploration of New Reactivity Modes and Transformations
The reactivity of this compound is a fertile ground for further investigation. While its nucleophilic and electrophilic characteristics are known, exploring its behavior under novel reaction conditions and with a wider array of reaction partners will be a key research direction. This includes:
Thiol-Ene and Thiol-Yne Click Chemistry: Investigating the participation of the thiol group in "click" reactions can open up new avenues for the facile construction of complex molecules and materials.
Metal-Catalyzed Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions involving the C-S bond or the pyridine (B92270) ring will enable the synthesis of a diverse range of derivatives with tailored properties.
Photoredox Catalysis: Utilizing visible light to drive new transformations of this compound could lead to the discovery of unprecedented reactivity and the development of novel synthetic methodologies.
Advanced Computational Design of Derivatives with Tuned Properties
Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired functionalities. Future research will increasingly rely on these methods to:
Predict Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure and reactivity of this compound, guiding the design of new reactions.
Design Derivatives with Specific Biological Activities: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations can be employed to design derivatives with enhanced affinity and selectivity for specific biological targets.
Engineer Materials with Tailored Optoelectronic Properties: Computational screening of virtual libraries of this compound-containing materials can accelerate the discovery of new functional materials for applications in electronics and photonics.
Integration into Novel Functional Materials
The unique combination of a fluorinated pyridine and a thiol group makes this compound an attractive building block for the construction of advanced functional materials. Emerging research areas include:
Self-Assembled Monolayers (SAMs): The thiol group can act as an anchor to gold and other metal surfaces, enabling the formation of well-ordered SAMs. The fluorinated pyridine moiety can be used to tune the surface properties, such as hydrophobicity and chemical reactivity.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the thiol sulfur can both coordinate to metal ions, making this compound a versatile linker for the synthesis of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.
Organic Electronics: The electron-deficient nature of the fluoropyridine ring suggests that derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
| Material Class | Potential Application | Key Feature of this compound |
| Self-Assembled Monolayers | Surface modification, sensors | Thiol anchor, tunable pyridine headgroup |
| Coordination Polymers/MOFs | Gas storage, catalysis | Bidentate coordination capability |
| Organic Electronics | OLEDs, OFETs, OPVs | Electron-deficient aromatic ring |
Expanding Pre-clinical Biological Applications and Target Identification
While the biological activity of some this compound derivatives has been explored, a vast landscape of potential pre-clinical applications remains to be investigated. Future research will likely focus on:
Broadening the Scope of Screening: Testing this compound and its derivatives against a wider range of biological targets, including enzymes, receptors, and ion channels implicated in various diseases.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which bioactive derivatives exert their effects is crucial for their further development as therapeutic agents.
Development of Chemical Probes: Utilizing this compound-based molecules as chemical probes to study biological processes and identify new drug targets.
Q & A
Q. What are the optimal synthetic routes for 6-fluoropyridine-3-thiol, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of fluorinated pyridine derivatives typically involves nucleophilic substitution or halogen exchange. For this compound, a plausible route includes:
Fluorination : Reacting 6-chloropyridine-3-thiol with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours .
Thiol Group Protection : Use tert-butyldimethylsilyl (TBS) groups to stabilize the thiol moiety during fluorination, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
Key Variables :
- Solvent polarity (DMSO enhances fluoride ion reactivity).
- Temperature control to minimize side reactions (e.g., ring decomposition).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can researchers characterize this compound’s structural and electronic properties experimentally?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ = 144.02 g/mol).
- X-ray Crystallography : Resolve crystal packing and intermolecular S–H···N hydrogen bonds .
Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?
Methodological Answer:
- Storage : Under inert atmosphere (argon) at -20°C to prevent oxidation of the thiol group.
- Degradation Pathways :
- Hydrolysis of the C–F bond in acidic/aqueous conditions.
- Disproportionation of the thiol to disulfide under oxidative conditions.
- Stabilization : Add 1–5% triethylamine as a radical scavenger in stock solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?
Methodological Answer:
- Systematic Variability Analysis :
- Compare solvent systems (e.g., DMSO vs. THF) in nucleophilic aromatic substitution (SNAr) reactions.
- Quantify electronic effects via Hammett substituent constants (σₚ for -F and -SH groups).
- Case Study : Conflicting SNAr reactivity in polar aprotic vs. protic solvents may arise from solvation effects on the transition state .
Q. What role does fluorine substitution play in modulating the thiol’s acidity and metal-binding capacity?
Methodological Answer:
- Acidity : Fluorine’s electron-withdrawing effect increases thiol acidity (pKa ~ 6–7 vs. ~8–9 for non-fluorinated analogs).
- Metal Coordination :
Q. What derivatization strategies enable selective functionalization of this compound for targeted applications?
Methodological Answer:
- Thiol-Ene Reactions : Couple with acrylates under UV light for polymerizable derivatives.
- Cross-Coupling : Suzuki-Miyaura reactions at the 2-position (Pd catalysis, aryl boronic acids).
- Protection-Deprotection : Use trityl chloride to protect -SH, enabling subsequent fluorination at the 4-position .
Q. How can computational modeling predict reaction pathways for this compound in complex systems?
Methodological Answer:
Q. What experimental evidence exists for the biological activity of this compound derivatives?
Methodological Answer:
- Antibacterial Assays : Derivatives with triazole moieties (e.g., 1,2,4-triazoles) show MIC values of 8–16 µg/mL against S. aureus via thiol-mediated enzyme inhibition .
- Structure-Activity Relationship (SAR) : Fluorine at position 6 enhances membrane permeability but reduces solubility (logP ~ 2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
